molecular formula C13H11Cl2NO2 B5867152 N-(3,4-dichlorobenzyl)-5-methyl-2-furamide

N-(3,4-dichlorobenzyl)-5-methyl-2-furamide

Cat. No. B5867152
M. Wt: 284.13 g/mol
InChI Key: RPJQDUYUKGYMTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dichlorobenzyl)-5-methyl-2-furamide, also known as DCB-MF, is a chemical compound that has been widely studied for its various applications in scientific research. It is a furan-based synthetic compound that has been found to possess several biochemical and physiological effects.

Scientific Research Applications

N-(3,4-dichlorobenzyl)-5-methyl-2-furamide has been extensively studied for its various applications in scientific research. One of its primary applications is in the field of neuroscience, where it has been found to modulate the activity of ion channels in neurons. N-(3,4-dichlorobenzyl)-5-methyl-2-furamide has been shown to enhance the activity of the transient receptor potential vanilloid 1 (TRPV1) channel, which plays a critical role in pain perception and thermoregulation. N-(3,4-dichlorobenzyl)-5-methyl-2-furamide has also been found to inhibit the activity of the acid-sensing ion channel 1a (ASIC1a), which is involved in the perception of acidosis and nociception.
N-(3,4-dichlorobenzyl)-5-methyl-2-furamide has also been studied for its potential applications in cancer research. It has been found to inhibit the growth and proliferation of several cancer cell lines, including breast cancer, lung cancer, and melanoma. N-(3,4-dichlorobenzyl)-5-methyl-2-furamide has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorobenzyl)-5-methyl-2-furamide is complex and involves the modulation of several ion channels and signaling pathways. N-(3,4-dichlorobenzyl)-5-methyl-2-furamide has been found to bind to the extracellular domain of TRPV1 and enhance its activity. This leads to an influx of calcium ions into the cell, which activates downstream signaling pathways and modulates cellular functions. N-(3,4-dichlorobenzyl)-5-methyl-2-furamide has also been found to bind to the extracellular domain of ASIC1a and inhibit its activity. This leads to a decrease in the influx of sodium ions into the cell, which modulates cellular functions.
Biochemical and Physiological Effects:
N-(3,4-dichlorobenzyl)-5-methyl-2-furamide has several biochemical and physiological effects that make it a valuable tool for scientific research. It has been found to modulate the activity of ion channels in neurons, which can lead to changes in pain perception and thermoregulation. N-(3,4-dichlorobenzyl)-5-methyl-2-furamide has also been found to inhibit the growth and proliferation of cancer cells, which makes it a potential therapeutic agent for cancer treatment.

Advantages and Limitations for Lab Experiments

N-(3,4-dichlorobenzyl)-5-methyl-2-furamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified, which makes it readily available for research. N-(3,4-dichlorobenzyl)-5-methyl-2-furamide has also been extensively studied, and its mechanism of action is well understood, which makes it a valuable tool for scientific research. However, there are also limitations to using N-(3,4-dichlorobenzyl)-5-methyl-2-furamide in lab experiments. It has been found to be toxic at high concentrations, which can limit its use in certain experiments. Additionally, the effects of N-(3,4-dichlorobenzyl)-5-methyl-2-furamide on different cell types and tissues are not well understood, which can limit its use in certain research areas.

Future Directions

There are several future directions for research on N-(3,4-dichlorobenzyl)-5-methyl-2-furamide. One area of research is in the development of N-(3,4-dichlorobenzyl)-5-methyl-2-furamide analogs that have improved pharmacokinetic properties and reduced toxicity. Another area of research is in the identification of new ion channels and signaling pathways that are modulated by N-(3,4-dichlorobenzyl)-5-methyl-2-furamide. Finally, N-(3,4-dichlorobenzyl)-5-methyl-2-furamide can be used as a tool to study the role of ion channels in various diseases, including pain, cancer, and neurological disorders.
Conclusion:
In conclusion, N-(3,4-dichlorobenzyl)-5-methyl-2-furamide is a synthetic compound that has been extensively studied for its various applications in scientific research. It has been found to modulate the activity of ion channels in neurons, inhibit the growth and proliferation of cancer cells, and has several biochemical and physiological effects. N-(3,4-dichlorobenzyl)-5-methyl-2-furamide has several advantages for lab experiments, but there are also limitations to its use. Future research on N-(3,4-dichlorobenzyl)-5-methyl-2-furamide can lead to the development of new therapeutic agents and a better understanding of the role of ion channels in various diseases.

Synthesis Methods

The synthesis of N-(3,4-dichlorobenzyl)-5-methyl-2-furamide involves the reaction of 3,4-dichlorobenzylamine with 5-methyl-2-furoic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified through recrystallization to obtain pure N-(3,4-dichlorobenzyl)-5-methyl-2-furamide. The chemical structure of N-(3,4-dichlorobenzyl)-5-methyl-2-furamide is shown in Figure 1.

properties

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-5-methylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO2/c1-8-2-5-12(18-8)13(17)16-7-9-3-4-10(14)11(15)6-9/h2-6H,7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPJQDUYUKGYMTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)NCC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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